2-Methyl-1-thionaphthol

Übersicht

Beschreibung

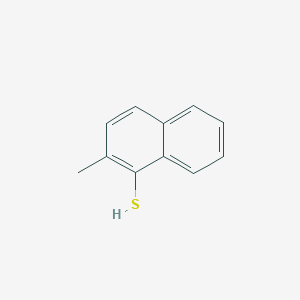

2-Methyl-1-thionaphthol is an organic compound with the molecular formula C11H10S. It is a derivative of naphthalene, where a methyl group and a thiol group are attached to the naphthalene ring. This compound is known for its distinctive sulfurous odor and is used in various chemical research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Methyl-1-thionaphthol can be synthesized through several methods. One common method involves the reaction of 2-methylnaphthalene with sulfur-containing reagents under specific conditions. For instance, the thiolation of 2-methylnaphthalene can be achieved using thiourea and hydrogen peroxide in the presence of a catalyst .

Industrial Production Methods: Industrial production of 2-methylnaphthalene-1-thiol often involves the separation and purification of 2-methylnaphthalene from wash oil, followed by thiolation. The process includes steps such as reduced pressure distillation, isomerization, and crystallization to obtain high-purity 2-methylnaphthalene .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methyl-1-thionaphthol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it to the corresponding sulfide.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents like lithium aluminum hydride.

Substitution: Halogenating agents or nitrating agents under controlled conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding sulfides.

Substitution: Halogenated or nitrated derivatives of 2-methylnaphthalene-1-thiol.

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

Research indicates that 2-Methyl-1-thionaphthol exhibits notable antioxidant properties , capable of scavenging free radicals. This activity is attributed to its chemical structure, which allows it to donate electrons effectively, thus neutralizing reactive oxygen species (ROS) and reducing oxidative stress .

Antimicrobial Activity

Compounds within the thionaphthol class, including this compound, have demonstrated antimicrobial activity against various pathogens. Studies suggest that these compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Interaction with Metal Ions

The compound can form complexes with metal ions, enhancing its efficacy as a therapeutic agent . This property suggests potential applications in drug delivery systems or as bioactive agents in medical settings .

Comparative Analysis with Related Compounds

A comparative analysis highlights how this compound stands out among similar compounds:

| Compound Name | Structure Similarity | Unique Properties |

|---|---|---|

| 1-Thionaphthol | Similar thioether | Exhibits different reactivity patterns |

| 2-Naphthalenethiol | Contains sulfur | Known for strong odor and toxicity |

| 2-Hydroxy-1-naphthalenethiol | Hydroxyl group | More polar; different solubility profile |

| Thio-beta-naphthol | Similar backbone | Varying degrees of biological activity |

The specific methyl substitution on the naphthalene ring in this compound influences its reactivity and biological activity compared to these related compounds .

Toxicological Considerations

While exploring its applications, it is essential to consider the toxicological profile of this compound. Studies indicate that methylnaphthalenes can exhibit dose-dependent cytotoxicity and potential oncogenic effects in animal models. However, findings suggest that neither 1-methylnaphthalene nor 2-methylnaphthalene demonstrates unequivocal oncogenic potential under tested conditions .

Wirkmechanismus

The mechanism of action of 2-methylnaphthalene-1-thiol involves its interaction with thiol groups in proteins and other biological molecules. The thiol group can form covalent bonds with cysteine residues in proteins, leading to changes in protein structure and function. This interaction is crucial for studying protein conformational changes and labeling specific protein domains .

Vergleich Mit ähnlichen Verbindungen

2-Methylnaphthalene: A polycyclic aromatic hydrocarbon with similar structural features but without the thiol group.

1-Methylnaphthalene: Another naphthalene derivative with the methyl group attached at a different position.

2-Naphthalenethiol: A compound with a thiol group attached to the naphthalene ring but without the methyl group.

Uniqueness: 2-Methyl-1-thionaphthol is unique due to the presence of both a methyl group and a thiol group on the naphthalene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific research applications, particularly in the study of thiol-containing compounds and protein interactions.

Biologische Aktivität

2-Methyl-1-thionaphthol (C11H10OS) is a sulfur-containing organic compound that has garnered attention for its diverse biological activities. This article delves into its chemical properties, biological effects, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a thionaphthol moiety with a methyl group attached to the naphthalene ring. Its unique structure allows it to exhibit various biological activities, primarily attributed to the presence of the sulfur atom and the conjugated aromatic system. These characteristics enable interactions with biological macromolecules, enhancing its potential as a therapeutic agent.

Biological Activities

Antioxidant Properties

Research indicates that this compound possesses significant antioxidant properties. It has been shown to scavenge free radicals effectively, which is crucial in mitigating oxidative stress in biological systems. This activity is particularly relevant in the context of diseases linked to oxidative damage, such as cancer and neurodegenerative disorders.

Antimicrobial Activity

Compounds within the thionaphthol class, including this compound, have demonstrated antimicrobial effects against various pathogens. Studies suggest that these compounds inhibit microbial growth through mechanisms that may involve disrupting cellular membranes or interfering with metabolic pathways.

Interaction Profiles

The interaction profiles of this compound reveal its ability to form complexes with metal ions, enhancing its efficacy as a bioactive agent. This property could be leveraged in drug delivery systems or as an active ingredient in pharmaceuticals.

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds highlights its unique properties:

| Compound Name | Structure Similarity | Unique Properties |

|---|---|---|

| 1-Thionaphthol | Similar thioether | Exhibits different reactivity patterns |

| 2-Naphthalenethiol | Contains sulfur | Known for strong odor and toxicity |

| 2-Hydroxy-1-naphthalenethiol | Hydroxyl group | More polar; different solubility profile |

| Thio-beta-naphthol | Similar backbone | Varying degrees of biological activity |

The specific methyl substitution on the naphthalene ring of this compound influences both its chemical reactivity and biological activity compared to other thionaphthols.

Case Studies and Research Findings

Case Study: Antioxidant Activity Assessment

In a controlled study, the antioxidant capacity of this compound was evaluated using various assays such as DPPH and ABTS radical scavenging tests. The compound demonstrated a significant reduction in radical concentrations, indicating strong antioxidant potential. The IC50 values were comparable to established antioxidants like ascorbic acid.

Case Study: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibition zones in agar diffusion tests, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be within therapeutic ranges for potential clinical applications.

Eigenschaften

IUPAC Name |

2-methylnaphthalene-1-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10S/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-7,12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPHFCVIKFFAFLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C=C1)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594185 | |

| Record name | 2-Methylnaphthalene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63003-20-3 | |

| Record name | 2-Methylnaphthalene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.